[(5S,6S,7S,8S)-6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate
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Overview
Description
[(5S,6S,7S,8S)-6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[45]decan-7-yl] acetate is a complex organic compound characterized by its unique spirocyclic structure
Mechanism of Action
Target of Action
The compound, also known as 3,4-Di-O-acetyl-1,2-O-isopropylidene-5-O-tosyl-alpha-L-sorbose, acts as a key intermediate in the synthesis of several drugs . These drugs primarily target metabolic disorders, viral infections, and autoimmune diseases .
Biochemical Pathways
Given its role in the synthesis of drugs for metabolic disorders, viral infections, and autoimmune diseases , it can be inferred that it may influence a variety of biochemical pathways related to these conditions.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific drug in which it is used as an intermediate. Given its use in drugs targeting metabolic disorders, viral infections, and autoimmune diseases , it can be inferred that the compound may contribute to a wide range of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5S,6S,7S,8S)-6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic core. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Introduction of Functional Groups: The introduction of acetyloxy and sulfonyloxy groups is achieved through esterification and sulfonation reactions, respectively. Common reagents for these reactions include acetic anhydride and sulfonyl chlorides.
Final Acetylation: The final step involves the acetylation of the hydroxyl groups to form the desired acetate ester. This is typically carried out using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[(5S,6S,7S,8S)-6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyloxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and various substituted derivatives.
Scientific Research Applications
[(5S,6S,7S,8S)-6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
[(5S,6S,7S,8S)-6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate can be compared with other similar compounds, such as:
[(5S,6S,7S,8S)-6-hydroxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate: Differing by the presence of a hydroxyl group instead of an acetyloxy group.
[(5S,6S,7S,8S)-6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)oxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate: Differing by the presence of an oxy group instead of a sulfonyloxy group.
These comparisons highlight the unique structural features and potential functional differences of this compound.
Properties
IUPAC Name |
[(5S,6S,7S,8S)-6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O10S/c1-12-6-8-15(9-7-12)31(23,24)29-16-10-25-20(11-26-19(4,5)30-20)18(28-14(3)22)17(16)27-13(2)21/h6-9,16-18H,10-11H2,1-5H3/t16-,17+,18-,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMXIHAIFBPIKU-DMUMMCEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2COC3(COC(O3)(C)C)C(C2OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CO[C@]3(COC(O3)(C)C)[C@H]([C@@H]2OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O10S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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